molecular formula C9H5N5O2 B3133749 4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile CAS No. 39807-68-6

4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile

Cat. No. B3133749
CAS RN: 39807-68-6
M. Wt: 215.17 g/mol
InChI Key: LRPPUSZMPRBCAU-UHFFFAOYSA-N
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Description

4-Nitrophenol is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It’s a slightly yellow, crystalline material, moderately toxic .


Synthesis Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .


Molecular Structure Analysis

The molecular structure of 4-nitrophenol consists of a benzene ring with a nitro group (-NO2) and a hydroxyl group (-OH) attached .


Chemical Reactions Analysis

The catalytic reduction of 4-NP in the presence of various reducing agents, such as NaBH4, hydrazine (N2H4), etc., is widely used to examine the activity of catalytic nanostructure in an aqueous environment .


Physical And Chemical Properties Analysis

4-Nitrophenol is a slightly yellow, crystalline material . It has a dissociation constant (pKa) of 7.15 at 25 °C .

Scientific Research Applications

Medicinal Chemistry

4-(4-Nitrophenyl)thiomorpholine serves as a precursor for the corresponding 4-thiomorpholinoaniline. This aniline derivative is a valuable building block in medicinal chemistry. Researchers have explored its use in several drug development areas:

Enzyme Substrates

Optical Waveguide Sensors

Researchers have employed 4-(4-nitrophenyl)thiomorpholine and its derivative, Nf-TNPP , as sensing elements in optical waveguide (OWG) sensors. These sensors detect analytes through changes in absorption properties .

Catalytic Reduction Studies

The catalytic reduction of 4-nitrophenol (4-NP) serves as a benchmark reaction for assessing the activity of nanostructured materials. Researchers have explored efficient catalytic nanostructures by studying the reduction of 4-NP .

Mechanism of Action

The mechanism of action for the reduction of 4-NP involves the use of nanostructured materials as catalysts .

Safety and Hazards

4-Nitrophenol is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

The future directions in the study of 4-nitrophenol and similar compounds involve the development of more efficient and environmentally friendly methods for their reduction .

properties

IUPAC Name

5-(4-nitrophenyl)-2H-triazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N5O2/c10-5-8-9(12-13-11-8)6-1-3-7(4-2-6)14(15)16/h1-4H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPPUSZMPRBCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=C2C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401228215
Record name 4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile

CAS RN

39807-68-6
Record name 4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39807-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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